molecular formula C11H6F3NOS B1343163 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde CAS No. 447406-52-2

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

Cat. No.: B1343163
CAS No.: 447406-52-2
M. Wt: 257.23 g/mol
InChI Key: ULPFTKOKWHCIQH-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₆F₃NOS. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring bearing a carbaldehyde group.

Scientific Research Applications

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

: Matta, R., Pochampally, J., Dhoddi, B. N., Bhookya, S., Bitla, S., & Akkiraju, A. G. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. BMC Chemistry, 17(1), 61. Read more

Biochemical Analysis

Biochemical Properties

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain oxidoreductases, affecting their catalytic efficiency. Additionally, this compound can interact with proteins involved in signal transduction pathways, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, this compound can either promote or inhibit the transcription of specific genes, leading to changes in cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus. Post-translational modifications, such as phosphorylation, can also influence its localization and activity. Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes .

Preparation Methods

The synthesis of 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formylation: The final step involves the formylation of the thiazole ring, which can be achieved using formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

Comparison with Similar Compounds

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde can be compared with other similar compounds, such as:

    4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid: This compound also contains a trifluoromethyl group and a thiazole ring but differs in the functional group attached to the thiazole ring.

    2-(4-Trifluoromethylphenyl)thiazole-5-carboxylic acid: Similar to the above compound, it has a carboxylic acid group instead of an aldehyde group.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-16)17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPFTKOKWHCIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610353
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447406-52-2
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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